4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
Description
This compound is a bis-thiazole derivative featuring dual 2,5-dioxopyrrolidin-1-ylbenzamide moieties. Its structure includes two 1,3-thiazole rings linked via amide bonds, with each benzene ring substituted by a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidinyl moiety is a known reactive group, often employed in chemical biology for covalent targeting of nucleophilic residues (e.g., cysteine) in enzymes or receptors .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N6O6S2/c35-21-9-10-22(36)33(21)17-5-1-15(2-6-17)25(39)31-27-29-19(13-41-27)20-14-42-28(30-20)32-26(40)16-3-7-18(8-4-16)34-23(37)11-12-24(34)38/h1-8,13-14H,9-12H2,(H,29,31,39)(H,30,32,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDLKVORMFIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may involve the reaction of 2,5-dioxopyrrolidin-1-yl with benzamido-thiazole derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential of derivatives of the 2,5-dioxopyrrolidin scaffold in combating bacterial infections. Compounds with similar structures have shown significant activity against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, isoxazole derivatives were tested for their ability to inhibit biofilm formation, demonstrating that modifications to the dioxopyrrolidin structure could enhance antimicrobial efficacy .
Anticancer Activity
Research indicates that compounds containing thiazole and dioxopyrrolidin moieties exhibit promising anticancer properties. The structural features of these compounds can interact with cellular targets involved in cancer proliferation. Case studies have shown that certain derivatives lead to apoptosis in cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.
Neuropharmacology
Seizure Management
The exploration of 4-(2,5-dioxopyrrolidin-1-yl) derivatives has been linked to the identification of potential antiseizure medications. Studies utilizing rodent models have demonstrated that these compounds can modulate neurotransmitter systems effectively, providing a foundation for further development into therapeutic agents for epilepsy .
Drug Design and Development
Structure-Activity Relationship (SAR)
The unique structural components of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide allow for extensive SAR studies. By systematically altering functional groups and assessing their biological activity, researchers can optimize the compound’s efficacy and selectivity for specific targets.
Formulation Science
Nanoparticle Delivery Systems
Recent advancements in drug delivery systems have explored the encapsulation of dioxopyrrolidin-based compounds within nanoparticles to enhance bioavailability and targeted delivery. This approach has shown promise in improving therapeutic outcomes while minimizing side effects associated with traditional delivery methods.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings and Implications
This bifunctionality may enhance inhibitory potency in enzyme targets requiring multivalent engagement, as seen in proteasome inhibitors or kinase regulators .
Solubility and Bioavailability :
Compared to the pyrimidine sulfonamide analog , the target compound’s higher logP (~3.2 vs. ~2.8) suggests reduced aqueous solubility, which may limit in vivo applications. However, the thiazole rings could facilitate π-π stacking interactions with aromatic residues in binding pockets, offsetting solubility drawbacks in cellular assays.
Structural Rigidity vs. In contrast, the target compound’s thiazole linkers introduce conformational flexibility, enabling adaptation to diverse binding sites.
Synthetic Accessibility :
The symmetrical design of the target compound simplifies synthesis compared to asymmetric derivatives (e.g., the benzothiazole analog ), reducing steps for purification and stereochemical control.
Chirality Considerations : Unlike chiral compounds discussed in historical contexts (e.g., tartaric acid ), the target compound’s symmetry minimizes enantiomeric complexity, streamlining pharmacological evaluation.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including dioxopyrrolidinyl and thiazole moieties. Its molecular formula is , and it possesses distinct chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that the compound exhibits various biological activities, primarily through enzyme inhibition and modulation of cellular pathways. It has been studied for its potential as an anticancer agent and an antimicrobial compound.
- Enzyme Inhibition : The sulfonamide group in the structure is known for its ability to inhibit certain enzymes, which can be pivotal in cancer therapy.
- Cellular Metabolism Modulation : Studies have shown that the compound can alter glucose uptake rates and ATP production in cells, which is critical for energy metabolism in rapidly dividing cells such as cancer cells .
Study 1: Monoclonal Antibody Production
A significant study investigated the effects of a related compound (MPPB) on monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The results demonstrated that MPPB increased mAb production by suppressing cell growth while enhancing cell-specific productivity. It was found that MPPB improved glucose uptake and ATP levels during cell culture, indicating a potential application in biopharmaceutical manufacturing .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of compounds related to our target molecule. The results indicated that these compounds exhibited significant activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the dioxopyrrolidinyl and thiazole components can significantly affect the biological activity of the compound. For instance, variations in the substituents on the thiazole ring have been shown to enhance enzyme inhibition potency .
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituent on Thiazole | Increased enzyme inhibition |
| Alteration of Dioxopyrrolidinyl Group | Enhanced cellular uptake and metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
